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Foreword
The acridine scaffold represents a cornerstone in medicinal chemistry, with its derivatives

demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and

antiparasitic properties.[1][2] This technical guide focuses on a specific, yet under-documented

derivative, Acetamide, N-9-acridinyl-N-methyl-. While a dedicated PubChem Compound

Identification (CID) number for this molecule is not readily available, its existence is confirmed

by its Chemical Abstracts Service (CAS) number: 61299-62-5.[3] This guide aims to provide a

comprehensive technical overview of this compound, drawing upon established knowledge of

closely related acridine derivatives to infer its properties, synthesis, and potential applications

in research and drug development.

Chemical Identity and Physicochemical Properties
Systematic Name: N-(Acridin-9-yl)-N-methylacetamide
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CAS Number: 61299-62-5[3]

The core structure features an acetamide group where the nitrogen is substituted with both a

methyl group and a 9-acridinyl moiety. The planar, tricyclic aromatic system of the acridine ring

is a key determinant of its biological activity, often facilitating intercalation into DNA.[4] The N-

methylacetamide substitution introduces specific steric and electronic features that can

modulate this activity and influence the compound's pharmacokinetic properties.

A summary of predicted and experimentally determined physicochemical properties for the

closely related N-methylacetamide and other acridine derivatives is presented below to provide

an estimated profile for our target compound.

Property Predicted/Observed Value Source

Molecular Formula C16H14N2O [3]

Molecular Weight 250.30 g/mol [3]

Appearance Likely a crystalline solid [5]

Melting Point

Expected to be in the range of

related acridine derivatives

(e.g., >150 °C)

[6]

logP (Octanol/Water Partition

Coefficient)

Estimated to be in the range of

2-4, indicating moderate

lipophilicity

[7]

Water Solubility Predicted to be low [8]

Hydrogen Bond Donors 0 [7]

Hydrogen Bond Acceptors 3 [7]

Proposed Synthesis Pathway
The synthesis of N-substituted acridines can be achieved through various established

methods.[9][10] A plausible and efficient route to N-(Acridin-9-yl)-N-methylacetamide involves

the nucleophilic substitution of a suitable leaving group on the 9-position of the acridine ring by

N-methylacetamide. A common precursor for this is 9-chloroacridine.
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The proposed two-step synthesis is outlined below:

Step 1: Preparation of N-Methylacetamide

Step 2: Synthesis of Target Compound

Acetic Anhydride

N-MethylacetamideReaction

Methylamine

N-Methylacetamide

9-Chloroacridine

N-(Acridin-9-yl)-N-
methylacetamideNucleophilic Substitution

Proposed two-step synthesis pathway.

Click to download full resolution via product page

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Synthesis of N-(Acridin-9-yl)-N-
methylacetamide
This protocol is a generalized procedure based on known methods for the synthesis of N-

substituted acridines and should be optimized for specific laboratory conditions.[11][12]

Step 1: Synthesis of N-Methylacetamide

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine acetic anhydride (1.0 eq) and methylamine (2.0 eq, typically as a

solution in a suitable solvent like THF or water) at 0 °C.

Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to

reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).
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Work-up and Purification: After cooling, the excess solvent and volatile reagents are

removed under reduced pressure. The resulting crude N-methylacetamide can be purified by

distillation or recrystallization.[5]

Step 2: Synthesis of N-(Acridin-9-yl)-N-methylacetamide

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 9-

chloroacridine (1.0 eq) and N-methylacetamide (1.1 eq) in a suitable high-boiling aprotic

solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or

potassium carbonate (K2CO3, 2.0 eq), portion-wise to the reaction mixture at room

temperature.

Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the

reaction progress by TLC.

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature

and quench carefully with water. The crude product may precipitate and can be collected by

filtration. Alternatively, the mixture can be extracted with an organic solvent (e.g., ethyl

acetate or dichloromethane). The combined organic layers are then washed with brine, dried

over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The

final product can be purified by column chromatography on silica gel.

Potential Biological Activity and Research
Applications
Acridine derivatives are well-documented for their ability to intercalate into DNA, a mechanism

that forms the basis of their anticancer and antimicrobial activities.[1][4] The planar aromatic

structure of the acridine ring inserts between the base pairs of the DNA double helix, leading to

a distortion of the DNA structure and inhibition of key cellular processes such as replication and

transcription. Furthermore, some acridine derivatives are known to inhibit topoisomerase II, an

enzyme crucial for managing DNA topology.[13]

The N-methylacetamide substituent on the 9-position of the acridine ring in the target

compound is expected to influence its biological activity in several ways:
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Steric Hindrance: The methyl group may introduce steric hindrance that could affect the

efficiency of DNA intercalation compared to unsubstituted or singly substituted analogs.

Electronic Effects: The amide group can participate in hydrogen bonding and other electronic

interactions, potentially altering the binding affinity and specificity for biological targets.

Solubility and Pharmacokinetics: The substituent can modify the lipophilicity and polarity of

the molecule, thereby influencing its solubility, membrane permeability, and overall

pharmacokinetic profile.

Given these considerations, Acetamide, N-9-acridinyl-N-methyl- is a promising candidate for

investigation in the following research areas:

Anticancer Drug Discovery: Screening for cytotoxic activity against various cancer cell lines

to assess its potential as a chemotherapeutic agent.

Antimicrobial Research: Evaluating its efficacy against a panel of pathogenic bacteria and

fungi.

Mechanism of Action Studies: Investigating its DNA binding properties and its ability to inhibit

topoisomerases or other relevant enzymes.

Structure-Activity Relationship (SAR) Studies: Serving as a key analog in SAR studies to

understand how substitutions at the 9-amino position of the acridine ring impact biological

activity.

Conclusion
Acetamide, N-9-acridinyl-N-methyl- represents an intriguing yet underexplored member of

the vast acridine family. While detailed experimental data for this specific compound is sparse

in the public domain, this guide provides a solid foundation for its synthesis and potential

biological evaluation based on the well-established chemistry and pharmacology of its

structural analogs. The proposed synthetic route is robust and adaptable, and the predicted

biological activities position this compound as a valuable tool for researchers in medicinal

chemistry and drug discovery. Further investigation into its specific properties and biological

effects is warranted and could unveil novel therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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